![molecular formula C10H9N3O2S B2751133 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide CAS No. 16431-31-5](/img/structure/B2751133.png)
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, also known as ODQ, is a chemical compound that has been extensively studied for its use in scientific research. ODQ is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. ODQ has been used in various biochemical and physiological studies to investigate the role of sGC and cGMP in various biological processes.
Scientific Research Applications
Antifungal Activity
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryllbenzamides via a one-pot, eco-friendly process in water has been reported. These compounds exhibit antifungal activity against various fungal strains. Notably, compounds 4c, 4d, 4g, and 4i demonstrated prominent antifungal effects .
Anti-HIV and Antibacterial Potential
Researchers have developed novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones based on the quinazoline scaffold. These compounds exhibit potent anti-HIV, antitubercular, and antibacterial properties. The bisquinazoline structure contributes to their efficacy .
Antitumor and Antioxidant Properties
Quinazolin-4(1H)-ones, including derivatives of 2,3-dihydroquinazolin-4(1H)-one, have been investigated for their antitumor and antioxidant activities. These compounds hold promise as potential therapeutic agents .
Photocatalytic Applications
A green synthesis approach involving aryl-(4-oxo-1,2-dihydroquinazolin-4-yl)phosphonates (QPP) and TiO2 nanoparticles has been explored. The resulting QPP-TiO2 samples exhibit improved optical properties, charge separation, and efficient light absorption in the visible region. This suggests potential applications in photocatalysis .
Medicinal Chemistry
The carboxamide group, present in 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryllbenzamides, is a stable and versatile functional group. Carboxamides are prevalent in over 25% of known medications. Additionally, the quinazolinone ring system, found in related compounds, contributes to their biological properties, including anti-cancer, anti-inflammatory, and anticonvulsant effects .
Mechanism of Action
Target of Action
Similar compounds have shown prominent activity against fungal strains and have been tested for their cytotoxicity against A549 and HeLa cells .
Mode of Action
It’s known that similar compounds have demonstrated antimicrobial activity . The most potent compound in a similar series showed inhibition zones and MICs against all tested strains .
Biochemical Pathways
Similar compounds have shown to bind effectively to the active site of the target human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions .
Pharmacokinetics
The compound’s molecular formula is c10h9n3o2s, and it has an average mass of 235262 Da .
Result of Action
Similar compounds have shown good to moderate activity against a549 and hela cells .
Action Environment
The action of 2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can be influenced by environmental factors. For instance, the synthesis of similar compounds has been developed as an eco-friendly procedure, employing water as a solvent . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental conditions such as the solvent used in its synthesis.
properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-8(14)5-16-10-12-7-4-2-1-3-6(7)9(15)13-10/h1-4H,5H2,(H2,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSEYIOTIYEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


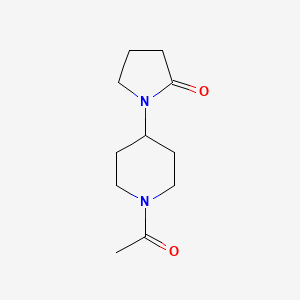
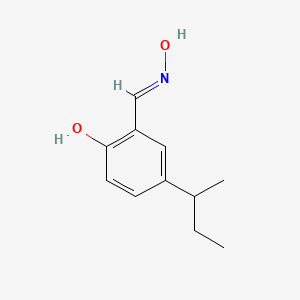
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
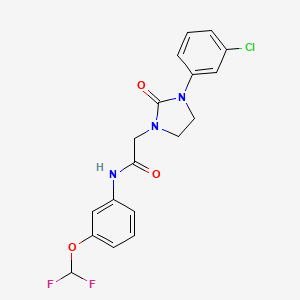
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2751064.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)
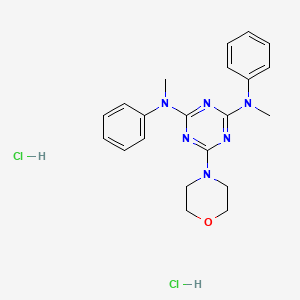
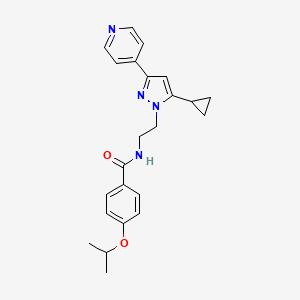
![5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751069.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751070.png)
![5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2751071.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2751072.png)